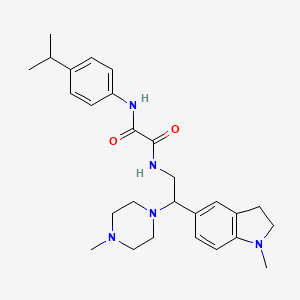![molecular formula C20H18N4O2S2 B2833083 2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797596-51-0](/img/structure/B2833083.png)
2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound featuring a benzo[d]thiazole moiety, a piperidine ring, and a nicotinonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of Benzo[d]thiazole-2-thiol: This can be synthesized from 2-aminothiophenol and carbon disulfide in the presence of a base, followed by cyclization.
Acetylation: The benzo[d]thiazole-2-thiol is then acetylated using acetyl chloride or acetic anhydride to form 2-(benzo[d]thiazol-2-ylthio)acetyl chloride.
Piperidine Derivative Formation: The acetyl chloride derivative reacts with 4-hydroxypiperidine to form the intermediate 1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-ol.
Nicotinonitrile Coupling: Finally, the intermediate is coupled with nicotinonitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzo[d]thiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group in nicotinonitrile can be reduced to an amine under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the benzo[d]thiazole moiety.
Reduction: Amino derivatives of the nicotinonitrile group.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound could affect cellular pathways by interacting with key proteins or nucleic acids involved in those pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)acetyl derivatives: Compounds with similar benzo[d]thiazole and acetyl groups.
Piperidine derivatives: Compounds containing the piperidine ring, which is common in many pharmaceuticals.
Nicotinonitrile derivatives: Compounds with the nicotinonitrile group, known for their biological activity.
Uniqueness
The uniqueness of 2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
This comprehensive overview highlights the potential of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.
Eigenschaften
IUPAC Name |
2-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c21-12-14-4-3-9-22-19(14)26-15-7-10-24(11-8-15)18(25)13-27-20-23-16-5-1-2-6-17(16)28-20/h1-6,9,15H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIQAGUNGHOLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluoro-3-nitrophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2833001.png)
![Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2833002.png)


![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2833009.png)
![5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2833010.png)
![N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2833011.png)
![N-(2-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2833012.png)
![7-fluoro-2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2833013.png)

![N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2833016.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2833018.png)
![N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2833020.png)
